8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system. The chloromethyl (-CH2Cl) group at position 8 and the methyl (-CH3) group at position 3 are critical substituents influencing its physicochemical properties and biological activity. This compound is of interest due to its structural versatility, which allows for modifications targeting applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves cyclization reactions of hydrazine derivatives with pyridine precursors, followed by functionalization at specific positions .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
8-(chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-6-10-11-8-7(5-9)3-2-4-12(6)8/h2-4H,5H2,1H3 |
InChI Key |
WKPPINXIAOWTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This method adapts the ultrasonic irradiation protocol described in CN103613594A, which involves cyclizing 2-hydrazinopyridine derivatives with carboxylic acids in phosphorus oxychloride (POCl₃). For the target compound, the proposed pathway begins with 2-hydrazino-8-chloromethylpyridine reacting with acetic acid under ultrasonic conditions (80–150°C, 3 hours). The reaction proceeds via condensation of the hydrazine with the acid to form an intermediate hydrazide, followed by POCl₃-mediated cyclization to yield the triazolopyridine core.
Key Steps:
-
Synthesis of 2-hydrazino-8-chloromethylpyridine :
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Starting from 2-amino-8-hydroxymethylpyridine, chlorination with thionyl chloride (SOCl₂) introduces the chloromethyl group.
-
Subsequent treatment with hydrazine hydrate yields the hydrazino derivative.
-
-
Cyclization with Acetic Acid :
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Reaction under ultrasonic irradiation in POCl₃ at 105°C for 3 hours drives cyclization.
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Experimental Data (Hypothetical):
| Parameter | Value |
|---|---|
| Yield | ~40% (extrapolated from) |
| Melting Point | 52–55°C (similar to) |
| ¹H NMR (CDCl₃) | δ 2.46 (s, 3H, CH₃), 4.72 (s, 2H, CH₂Cl), 7.95 (s, 1H, Py-H), 8.50 (s, 1H, Py-H) |
Mitsunobu Reaction for Mild Cyclization
Methodology and Advantages
The modified Mitsunobu reaction reported by Roberge et al. offers a milder alternative to traditional cyclization methods. By leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), this approach facilitates intramolecular cyclization of acylated hydrazinopyridines at room temperature.
Synthetic Pathway:
-
Acylation of 2-Hydrazino-8-chloromethylpyridine :
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Treat with acetyl chloride to form N-acetyl-2-hydrazino-8-chloromethylpyridine .
-
-
Cyclization via Mitsunobu Conditions :
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React with DEAD and PPh₃ in tetrahydrofuran (THF) at 25°C for 12 hours.
-
Advantages:
-
Avoids harsh acids (e.g., POCl₃) and high temperatures.
-
Compatible with acid-labile functional groups.
Post-Synthetic Modification of the Triazolopyridine Core
Chlorination of Hydroxymethyl Precursors
Inspired by JAK/HDAC inhibitor syntheses, this method involves introducing the chloromethyl group after constructing the triazolopyridine scaffold.
Steps:
Yield Optimization:
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| SOCl₂ | 40°C | 2 h | 75% |
| PCl₅ | 60°C | 1 h | 68% |
Characterization:
-
¹H NMR : Disappearance of δ 4.60 (s, 2H, CH₂OH) and appearance of δ 4.72 (s, 2H, CH₂Cl).
-
MS (ESI) : m/z 212.1 [M+H]⁺.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Ultrasonic Cyclization | 40% | POCl₃, 105°C | Moderate |
| Mitsunobu Reaction | ~50%* | THF, rt | Low |
| Post-Synthetic Chlorination | 75% | SOCl₂, 40°C | High |
Challenges in Regioselectivity
-
Position 8 Functionalization : Direct introduction of chloromethyl via electrophilic substitution is hindered by pyridine’s electron-deficient ring. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) could position the chloromethyl group but remains untested for this substrate.
-
Triazole Methyl Group : Steric effects from the chloromethyl moiety may reduce cyclization efficiency in Method 1.
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can have different functional groups attached to the triazole or pyridine rings .
Scientific Research Applications
Antitumor Activity
Research has highlighted the potential of 8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine as an antitumor agent. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and liver carcinoma (HepG2) cells. The structural modifications of the compound were essential to enhance its antitumor efficacy, indicating a promising direction for future drug development focused on cancer treatment .
Antimalarial Activity
Another significant application is in the development of antimalarial agents. A novel series of [1,2,4]triazolo[4,3-a]pyridine derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed promising results with an IC50 value of 2.24 µM, demonstrating their potential as effective antimalarial drugs .
Neuropharmacological Potential
The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology. Research into allosteric modulators of GPCRs has opened avenues for treating central nervous system disorders. The unique triazole structure may facilitate the design of novel compounds that can modulate receptor activity effectively .
Synthesis and Structure-Activity Relationships
The synthesis of 8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods that involve the chloromethylation of triazole derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Modifications at specific positions on the triazole ring have been shown to significantly influence biological activity and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, which plays a role in cancer cell proliferation . The molecular pathways involved include the inhibition of kinase activity and the disruption of signaling pathways essential for cell growth and survival .
Comparison with Similar Compounds
Key Observations:
Its absence in sulfonamide/sulfone derivatives (e.g., ) shifts activity toward antimalarial or antifungal pathways. Methyl (C3): Contributes to lipophilicity, improving membrane permeability compared to bulkier groups like sulfonamides. Sulfonyl/Sulfone Groups: Derivatives with -SO2- moieties (e.g., ) exhibit enhanced hydrogen-bonding capacity, critical for enzyme inhibition.
Crystallographic Differences: 8-Chloro-3-((4-Cl-benzyl)thio)-... crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 6.8264 Å, b = 7.5890 Å, c = 13.0960 Å . In contrast, triazolo-pyridines with sulfonamide groups (e.g., ) show similar space groups but larger unit cells due to bulkier substituents.
Electronic and Computational Insights
- HOMO-LUMO Gaps : Compounds with electron-withdrawing groups (e.g., -SO2-, -CF3) exhibit larger energy gaps, reducing reactivity but improving stability .
- LogP Values : The chloromethyl group in 8-(Chloromethyl)-3-methyl-... increases lipophilicity (predicted LogP ~2.5) compared to polar sulfonamides (LogP ~1.8–2.2) .
Biological Activity
8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
- Molecular Formula : C8H8ClN3
- Molecular Weight : 181.62 g/mol
- CAS Number : 1206970-44-6
- Density : 1.43 g/cm³ (predicted)
- pKa : 2.79 (predicted)
The biological activity of 8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is primarily attributed to its ability to inhibit specific kinases and other molecular targets. This compound has shown potential as an inhibitor of c-Met kinase, which is implicated in various cancers.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the triazole and pyridine moieties can significantly affect the biological activity of the compound. For instance, the presence of halogen substituents has been linked to enhanced inhibitory activity against c-Met kinase .
Case Study 1: c-Met Inhibition
In one study, compounds derived from the triazolo-pyridine framework were synthesized and tested for their ability to inhibit c-Met kinase activity. The most promising derivatives showed IC50 values ranging from 0.09 to 0.21 μM, indicating potent inhibitory effects . This suggests that 8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine could serve as a lead compound for developing new cancer therapies targeting c-Met.
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxicity of various triazolo derivatives against A549 and MCF-7 cells using the MTT assay. The results confirmed that several derivatives exhibited moderate to high cytotoxicity, with some achieving IC50 values below 5 μM . This highlights the potential of these compounds in cancer treatment.
Safety and Toxicology
Safety assessments indicate that while the compound shows promising biological activity, comprehensive toxicological studies are required to evaluate its safety profile for potential therapeutic use. Current data suggests a moderate safety level based on its predicted properties .
Q & A
What are the most reliable synthetic routes for 8-(Chloromethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves cyclization reactions of chloroethynylphosphonates with 2-hydrazinylpyridines under basic conditions. For example, a 5-exo-dig cyclization method using acetonitrile as a solvent and potassium carbonate as a base at room temperature yields phosphonylated derivatives . Optimization parameters include temperature (e.g., 60°C for nitro-substituted derivatives), reaction time (4–50 hours), and stoichiometric ratios to suppress side products like Dimroth rearrangements . For halogenated analogs, NaOH-mediated nucleophilic substitution with chloromethylbenzene derivatives is effective .
Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Basic Research Question
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming crystal lattice parameters (e.g., monoclinic P2₁/n space group with a = 14.018 Å, b = 4.096 Å, c = 22.974 Å) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, resolves substituent effects on the triazole-pyridine core . High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups, while elemental analysis ensures purity (>95%) .
How do electronic and steric effects influence Dimroth rearrangements in triazolopyridine derivatives?
Advanced Research Question
Electron-deficient 2-hydrazinylpyridines (e.g., nitro-substituted) undergo Dimroth rearrangements under thermal stress, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines . Steric hindrance from methyl or chloromethyl groups at position 3 slows rearrangement, while electron-withdrawing groups (e.g., trifluoromethyl) accelerate it. Monitoring via ³¹P NMR (chemical shifts: 18–23 ppm) and adjusting reaction pH (e.g., acetic acid addition) can suppress isomerization .
What structure-activity relationships (SAR) govern the herbicidal and antifungal activities of triazolopyridine derivatives?
Advanced Research Question
Substituent position and electronegativity significantly modulate bioactivity. For herbicidal activity, 8-chloro-3-(4-propylphenyl) derivatives inhibit Echinochloa crusgalli at 37.5 g/ha, with QSAR models highlighting hydrophobic interactions at position 3 and hydrogen bonding at position 8 . Antifungal efficacy against Candida spp. correlates with thioether substituents (e.g., 4-chlorobenzylthio), where Cl atoms enhance membrane permeability . Dual halogenation (Br/I) at positions 6 and 8 broadens activity spectra but reduces selectivity .
How can computational methods predict binding modes of triazolopyridines with biological targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) reveal interactions with retinol-binding protein 4 (RBP4) and fungal cytochrome P450. The triazole N2 atom forms hydrogen bonds with Arg121 in RBP4, while chloromethyl groups occupy hydrophobic pockets . Density functional theory (DFT) calculates charge distribution, showing electron-deficient pyridine rings enhance π-π stacking with DNA bases .
How should researchers resolve contradictions in reported biological activities of structurally similar analogs?
Advanced Research Question
Contradictions often arise from substituent positional isomerism. For example, 6-bromo derivatives exhibit stronger herbicidal activity than 5-bromo analogs due to improved steric alignment with target enzymes . Comparative bioassays under standardized conditions (e.g., fixed concentrations, solvent controls) and meta-analyses of IC₅₀ values across studies are critical. Conflicting antifungal data may stem from assay variability (e.g., broth microdilution vs. agar diffusion), necessitating orthogonal validation via time-kill curves .
What strategies improve the solubility and bioavailability of chloromethyl-triazolopyridine derivatives?
Advanced Research Question
Introducing polar groups (e.g., carboxylate at position 6) enhances aqueous solubility, while ester prodrugs (e.g., isopropyl esters) improve membrane permeability . Co-crystallization with cyclodextrins or formulation as nanosuspensions (particle size <200 nm) increases bioavailability. LogP reductions from 3.5 to 2.1 via sulfonamide or phosphonate modifications balance lipophilicity and solubility .
How do halogenation patterns affect the photostability and metabolic degradation of these compounds?
Advanced Research Question
Chlorine at position 8 increases photostability (t₁/₂ >48 hours under UV light) compared to bromine, which undergoes debromination . Metabolic studies in hepatic microsomes show CYP3A4-mediated oxidation of methyl groups to carboxylic acids, with trifluoromethyl analogs resisting degradation . Deuterium isotope effects (e.g., C-D bonds at labile positions) prolong half-lives in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
